4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile
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Overview
Description
4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group at the fourth position, an isopropyl group at the first position, and a cyano group at the fifth position of the pyrazole ring. The molecular formula of this compound is C7H8ClN3, and it has a molecular weight of 169.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-oxobutanenitrile with isopropylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically require the presence of a base and may be carried out under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of pyrazole-5-carboxylic acid derivatives, while reduction can yield pyrazole-5-methylamine derivatives.
Scientific Research Applications
4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
- 4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile
- 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile
- 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile
Comparison: Compared to its analogs, 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to differences in the compound’s interaction with molecular targets, making it a valuable compound for specific applications .
Biological Activity
4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile, also known as Lp-PLA2-IN-4, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme plays a significant role in lipid metabolism and is implicated in various diseases, including atherosclerosis and Alzheimer's disease. This article explores the biological activity of this compound, supported by data from diverse studies and case analyses.
- Molecular Formula : C₁₈H₁₄ClN₃O
- Molecular Weight : 335.78 g/mol
- CAS Number : 2738877-91-1
This compound acts primarily as an inhibitor of Lp-PLA2, which is involved in the hydrolysis of phospholipids in lipoproteins. By inhibiting this enzyme, the compound may help reduce inflammatory processes associated with cardiovascular diseases and neurodegenerative disorders .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens:
Pathogen | Activity | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Inhibition of biofilm formation | 0.22 - 0.25 |
Escherichia coli | Moderate antibacterial activity | Not specified |
Candida albicans | Antifungal activity | Not specified |
These findings suggest that the compound could be useful in developing treatments for infections resistant to conventional antibiotics .
Anti-inflammatory Effects
The pyrazole scaffold has been associated with anti-inflammatory properties. Compounds similar to this compound have shown effectiveness in reducing inflammation through various mechanisms:
- COX Inhibition : Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.
- Cytokine Modulation : These compounds may also modulate the production of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .
Anticancer Potential
Emerging research has identified pyrazole derivatives as promising anticancer agents. For instance, compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (lung cancer) | 0.28 | Induces apoptosis |
MCF-7 (breast cancer) | 0.46 | Induces apoptosis |
HCT116 (colon cancer) | 0.39 | Significant inhibition |
These results indicate that this compound may possess significant anticancer properties worth further exploration .
Case Studies and Research Findings
- Study on Lp-PLA2 Inhibition : A detailed study evaluated the effectiveness of Lp-PLA2 inhibitors, including this compound, demonstrating its potential in reducing atherosclerotic plaque formation in animal models .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of various pyrazole derivatives, revealing that compounds similar to Lp-PLA2-IN-4 displayed potent activities against resistant bacterial strains .
- Anticancer Activity : Research highlighted that certain pyrazoles induced autophagy in cancer cell lines without triggering apoptosis, suggesting a dual mechanism of action that could be harnessed for therapeutic purposes .
Properties
Molecular Formula |
C7H8ClN3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-chloro-2-propan-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8ClN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3 |
InChI Key |
YMVGHSCCCXJTPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)Cl)C#N |
Origin of Product |
United States |
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